Sodium 2-(3-Bromophenyl)-1,1-difluoroethanesulfinate is a specialized chemical compound with the empirical formula C8H6BrF2NaO2S and a molecular weight of 307.09 g/mol. This compound is classified as a sulfinic acid salt, which is characterized by the presence of a sulfonyl group (–SO2) attached to a carbon chain that also contains fluorine and bromine substituents. It is primarily utilized in organic synthesis, particularly in the functionalization of aromatic compounds.
The synthesis of Sodium 2-(3-Bromophenyl)-1,1-difluoroethanesulfinate typically involves several key steps:
The synthesis may utilize various reagents such as sulfur trioxide for sulfonation and difluoromethyl sulfinate as a fluorination agent. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to enhance yield and purity.
The molecular structure of Sodium 2-(3-Bromophenyl)-1,1-difluoroethanesulfinate features:
1S/C8H7BrF2O2S.Na/c9-7-3-1-6(2-4-7)5-8(10,11)14(12)13;/h1-4H,5H2,(H,12,13);/q;+1/p-1
MGXWINRJXWSLAL-UHFFFAOYSA-M
BrC1=CC=C(CC(F)(F)S(O[Na])=O)C=C1
Sodium 2-(3-Bromophenyl)-1,1-difluoroethanesulfinate can participate in various chemical reactions, including:
Reactions involving this compound often require specific conditions such as the presence of catalysts (e.g., transition metals), solvents (e.g., acetonitrile), and light (for photochemical reactions).
The mechanism by which Sodium 2-(3-Bromophenyl)-1,1-difluoroethanesulfinate acts typically involves:
Sodium 2-(3-Bromophenyl)-1,1-difluoroethanesulfinate has significant applications in:
This compound exemplifies the versatility and importance of sulfinates in modern synthetic chemistry, contributing to advancements across various scientific fields.
CAS No.: 6596-96-9
CAS No.: 6740-85-8
CAS No.:
CAS No.:
CAS No.: 951163-61-4
CAS No.: 8028-48-6